molecular formula C14H14S B14021085 Methyl(2-methyl-[1,1'-biphenyl]-4-yl)sulfane

Methyl(2-methyl-[1,1'-biphenyl]-4-yl)sulfane

Cat. No.: B14021085
M. Wt: 214.33 g/mol
InChI Key: RSAASZJSWQONGQ-UHFFFAOYSA-N
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Description

Methyl(2-methyl-[1,1’-biphenyl]-4-yl)sulfane is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a sulfane group attached to a biphenyl structure, which consists of two benzene rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(2-methyl-[1,1’-biphenyl]-4-yl)sulfane typically involves the reaction of 2-methylbiphenyl with a suitable sulfur-containing reagent. One common method is the reaction of 2-methylbiphenyl with methylsulfenyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfenyl chloride.

Industrial Production Methods

On an industrial scale, the production of Methyl(2-methyl-[1,1’-biphenyl]-4-yl)sulfane may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl(2-methyl-[1,1’-biphenyl]-4-yl)sulfane can undergo various types of chemical reactions, including:

    Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, ether as solvent.

    Substitution: Halogenating agents, Friedel-Crafts catalysts, solvents like dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Halogenated biphenyl derivatives, alkylated biphenyl derivatives.

Scientific Research Applications

Methyl(2-methyl-[1,1’-biphenyl]-4-yl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl(2-methyl-[1,1’-biphenyl]-4-yl)sulfane involves its interaction with specific molecular targets. The sulfane group can undergo redox reactions, which may play a role in its biological activity. The biphenyl structure allows for interactions with hydrophobic regions of proteins and cell membranes, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbiphenyl: Lacks the sulfane group, making it less reactive in redox reactions.

    Methyl(2-methyl-[1,1’-biphenyl]-3-yl)sulfane: Similar structure but with the sulfane group attached at a different position, leading to different chemical properties.

    Biphenyl: The parent compound without any substituents, used as a reference for comparing reactivity.

Uniqueness

Methyl(2-methyl-[1,1’-biphenyl]-4-yl)sulfane is unique due to the presence of both the methyl and sulfane groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C14H14S

Molecular Weight

214.33 g/mol

IUPAC Name

2-methyl-4-methylsulfanyl-1-phenylbenzene

InChI

InChI=1S/C14H14S/c1-11-10-13(15-2)8-9-14(11)12-6-4-3-5-7-12/h3-10H,1-2H3

InChI Key

RSAASZJSWQONGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)SC)C2=CC=CC=C2

Origin of Product

United States

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